Apoptosis inducer 33

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

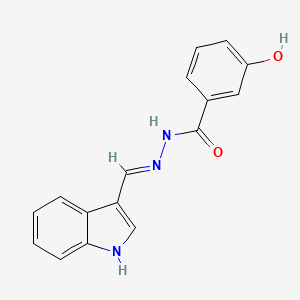

Fórmula molecular |

C16H13N3O2 |

|---|---|

Peso molecular |

279.29 g/mol |

Nombre IUPAC |

3-hydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |

InChI |

InChI=1S/C16H13N3O2/c20-13-5-3-4-11(8-13)16(21)19-18-10-12-9-17-15-7-2-1-6-14(12)15/h1-10,17,20H,(H,19,21)/b18-10+ |

Clave InChI |

SKXOLXVGBYDJDU-VCHYOVAHSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=CC=C3)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=CC=C3)O |

Solubilidad |

40.8 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of IL-33 in Apoptosis Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-33 (IL-33), a member of the IL-1 cytokine family, has emerged as a critical regulator of diverse physiological and pathological processes, including inflammation, immune responses, and tissue homeostasis. While initially characterized as a potent inducer of T helper 2 (Th2) immunity, recent evidence has unveiled its multifaceted role in cancer biology. Notably, endogenous IL-33 has been shown to function as a survival factor for cancer cells by inhibiting apoptosis. This guide provides a comprehensive overview of the molecular mechanisms by which IL-33 exerts its anti-apoptotic effects, with a focus on the signaling pathways involved, experimental methodologies for their investigation, and relevant quantitative data.

Core Mechanism: Inhibition of Apoptosis

IL-33 signaling is initiated by its binding to a heterodimeric receptor complex consisting of ST2 (also known as IL1RL1) and the IL-1 receptor accessory protein (IL-1RAcP). This interaction triggers a downstream signaling cascade that ultimately culminates in the modulation of apoptotic machinery. The anti-apoptotic function of IL-33 is particularly relevant in the context of non-small cell lung cancer (NSCLC), where it has been shown to promote tumor cell survival.[1]

Signaling Pathways

The binding of IL-33 to its receptor complex recruits the cytosolic adapter protein MyD88, which in turn interacts with and activates members of the IRAK (interleukin-1 receptor-associated kinase) family and TRAF6 (TNF receptor-associated factor 6).[2][3] This leads to the activation of several downstream signaling modules, including the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways.[1][2]

A key pathway implicated in the anti-apoptotic effect of IL-33 is the ERK1/2 signaling cascade.[1] Autocrine IL-33 signaling in lung cancer cells leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2, in turn, modulates the expression of B-cell lymphoma 2 (Bcl-2) family proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, IL-33 signaling upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the expression of the pro-apoptotic protein BAX.[1] This shift in the Bcl-2/BAX ratio raises the threshold for apoptosis induction, thereby promoting cell survival.

The IL-33/ST2 axis can also activate the NF-κB signaling pathway, which is a well-established regulator of cell survival and proliferation.[2][3]

Below is a diagram illustrating the IL-33 signaling pathway leading to the inhibition of apoptosis.

Caption: IL-33 signaling pathway inhibiting apoptosis.

Quantitative Data Summary

The following table summarizes the quantitative findings from studies investigating the anti-apoptotic effects of IL-33 in non-small cell lung cancer cells.

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| A549 | Endogenous IL-33 overexpression | Apoptosis Rate | Significant decrease | [1] |

| A549 | Endogenous IL-33 overexpression | BCL2 Expression | Increased | [1] |

| A549 | Endogenous IL-33 overexpression | BAX Expression | Decreased | [1] |

| A549 | Endogenous IL-33 overexpression + ERK1/2 inhibitor | Apoptosis Rate | Reversal of IL-33-mediated inhibition | [1] |

| A549 | Endogenous IL-33 overexpression + ERK1/2 inhibitor | BCL2 Expression | Reversal of IL-33-mediated upregulation | [1] |

| A549 | Endogenous IL-33 overexpression + ERK1/2 inhibitor | BAX Expression | Reversal of IL-33-mediated downregulation | [1] |

Experimental Protocols

Lentiviral Transfection for IL-33 Overexpression

This protocol describes the methodology for overexpressing full-length and mature forms of IL-33 in lung cancer cells to study its effect on apoptosis.[1]

Materials:

-

HEK293T cells

-

Lung cancer cell line (e.g., A549)

-

Lentiviral expression vectors for IL-33 (full-length and mature forms) and empty vector control

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Polybrene

Procedure:

-

Lentivirus Production:

-

Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency.

-

Co-transfect the cells with the IL-33 expression vector (or empty vector) and the packaging plasmids using Lipofectamine 2000 according to the manufacturer's instructions.

-

After 6-8 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

-

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Centrifuge the supernatant to remove cell debris and filter through a 0.45 µm filter.

-

-

Transduction of Lung Cancer Cells:

-

Seed A549 cells in a 6-well plate.

-

When cells reach 30-50% confluency, replace the medium with fresh medium containing the collected lentiviral supernatant and polybrene (final concentration 8 µg/mL).

-

Incubate for 24 hours.

-

Replace the medium with fresh complete medium.

-

After 48-72 hours, select for stably transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.

-

Expand the puromycin-resistant cells for subsequent experiments.

-

Western Blot Analysis for Apoptosis-Related Proteins

This protocol outlines the procedure for detecting the expression levels of BCL2, BAX, and phosphorylated ERK1/2.[1]

Materials:

-

Transfected and control lung cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-BCL2, anti-BAX, anti-ERK1/2, anti-phospho-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction:

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge at 12,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using software like ImageJ.[1]

-

Below is a diagram illustrating the experimental workflow for investigating the anti-apoptotic role of IL-33.

Caption: Experimental workflow for studying IL-33's anti-apoptotic effects.

Conclusion

The IL-33/ST2 signaling axis plays a significant pro-survival role in cancer cells by inhibiting apoptosis. The activation of the ERK1/2 pathway and the subsequent modulation of the Bcl-2 family of proteins are central to this mechanism. A thorough understanding of these pathways is crucial for the development of novel therapeutic strategies targeting IL-33 signaling in cancer. The experimental protocols provided herein offer a framework for researchers to investigate the intricate role of IL-33 in apoptosis and to evaluate the efficacy of potential therapeutic interventions.

References

- 1. Endogenous IL-33 inhibits apoptosis in non-small cell lung cancer cells by regulating BCL2/BAX via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A network map of IL-33 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Based on the IL-33/ST2-MyD88 signaling pathway to explore the mechanism of aerobic exercise in antagonizing the inflammatory response in depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to a Representative Apoptosis Inducer

Introduction

A comprehensive search for a specific molecule designated "Apoptosis inducer 33" did not yield a singular, publicly documented compound under this name. The scientific literature on apoptosis-inducing agents is vast, with compounds typically classified by their mechanism of action or chemical structure rather than a numerical identifier.[1] Therefore, this guide will focus on a well-characterized class of apoptosis inducers to provide the requested in-depth technical information, including discovery, synthesis, mechanism of action, quantitative data, and detailed experimental protocols. For the purpose of this guide, we will use a representative BH3 mimetic as an example, a class of molecules that has seen significant research and clinical development.

Evasion of apoptosis is a key hallmark of cancer, making the induction of programmed cell death a critical therapeutic strategy.[2] Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[2] The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[3] BH3 mimetics are a class of small molecules designed to mimic the action of pro-apoptotic BH3-only proteins, thereby inhibiting anti-apoptotic Bcl-2 family proteins and triggering apoptosis.

Discovery of a Representative Apoptosis Inducer (BH3 Mimetics)

The discovery of the anti-apoptotic protein Bcl-2 and its role in cancer survival paved the way for the development of targeted therapies.[4] The concept of BH3 mimetics emerged from the understanding that the interaction between pro- and anti-apoptotic Bcl-2 family proteins is mediated by the binding of the BH3 domain of pro-apoptotic proteins to a hydrophobic groove on the surface of anti-apoptotic proteins. This led to the hypothesis that small molecules mimicking this BH3 domain could disrupt these interactions and induce apoptosis in cancer cells that overexpress anti-apoptotic proteins.

High-throughput screening and structure-based drug design were instrumental in identifying initial lead compounds. Nuclear magnetic resonance (NMR)-based screening, for example, was used to identify small molecules that bind to the BH3-binding groove of Bcl-xL. These initial hits were then optimized through medicinal chemistry to improve their binding affinity and pharmacological properties, leading to the development of potent and selective BH3 mimetics.

Synthesis of a Representative Apoptosis Inducer

The chemical synthesis of BH3 mimetics is a multi-step process that is extensively detailed in the medicinal chemistry literature. While the exact synthesis route varies for each specific compound, a generalizable approach often involves the coupling of key chemical fragments to construct the core scaffold that mimics the alpha-helical structure of the BH3 domain. The synthesis is typically achieved through standard organic chemistry reactions, including but not limited to amide bond formation, cross-coupling reactions, and functional group manipulations. The final product is then purified using techniques such as column chromatography and characterized by methods like NMR and mass spectrometry to ensure its identity and purity.

Mechanism of Action

BH3 mimetics induce apoptosis by selectively binding to and inhibiting anti-apoptotic Bcl-2 family proteins.[2] This inhibition liberates pro-apoptotic proteins like Bax and Bak, which can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol.[3] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[4] Caspase-9, in turn, activates effector caspases like caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cell death.[3]

Signaling Pathway Diagram

Caption: General overview of the extrinsic and intrinsic apoptosis signaling pathways.

Quantitative Data

The biological activity of apoptosis inducers is quantified using various in vitro assays. The data is typically presented in tables to facilitate comparison.

| Compound Class | Target(s) | Cell Line | IC50 / Ki (nM) | Reference |

| BH3 Mimetic | Bcl-2, Bcl-xL | Various Cancer Cells | Varies | [2] |

| IAP Antagonist | XIAP, cIAP1/2 | Various Cancer Cells | Varies | [2] |

| TRAIL Agonist | DR4, DR5 | Various Cancer Cells | Varies | [2] |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the apoptosis inducer on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the apoptosis inducer for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the apoptosis inducer at a predetermined concentration (e.g., IC50) for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and -7.

-

Cell Lysis: Treat cells with the apoptosis inducer, then lyse the cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7) to the cell lysate.

-

Incubation: Incubate the reaction at 37°C.

-

Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer. The increase in fluorescence is proportional to the caspase activity.

Experimental Workflow Diagram

Caption: A typical workflow for the in vitro evaluation of an apoptosis-inducing compound.

While a specific molecule named "this compound" is not readily identifiable in the public domain, the principles of discovery, synthesis, and evaluation outlined in this guide for a representative BH3 mimetic are broadly applicable to other classes of apoptosis inducers. The development of molecules that can selectively trigger programmed cell death in cancer cells remains a cornerstone of modern oncology research, offering the promise of more effective and less toxic cancer therapies. The experimental protocols and conceptual frameworks presented here provide a solid foundation for researchers and drug development professionals working in this critical field.

References

- 1. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]

- 2. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. History of apoptosis research - Wikipedia [en.wikipedia.org]

"Apoptosis inducer 33" chemical structure and properties

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Novel Hydrazone Derivative

Abstract

Apoptosis inducer 33, also known as compound H2, is a hydrazone derivative with the chemical name 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide. This molecule has garnered interest for its potential as an anticancer agent due to its demonstrated ability to inhibit tumor cell proliferation and induce apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and for key biological assays are provided to facilitate further research and development. Furthermore, this document elucidates the proposed mechanism of action and signaling pathways involved in its apoptosis-inducing effects, supported by visual diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel apoptosis-inducing compounds.

Chemical Structure and Properties

This compound is a synthetic compound belonging to the hydrazone class of molecules. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide | PubChem |

| Synonyms | This compound, Compound H2 | MCE, PubChem |

| Molecular Formula | C₁₆H₁₃N₃O₂ | PubChem[1] |

| Molecular Weight | 279.29 g/mol | PubChem |

| SMILES | C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=CC=C3)O | PubChem[1] |

| InChI | InChI=1S/C16H13N3O2/c20-13-5-3-4-11(8-13)16(21)19-18-10-12-9-17-15-7-2-1-6-14(12)15/h1-10,17,20H,(H,19,21)/b18-10+ | PubChem[1] |

| InChIKey | SKXOLXVGBYDJDU-VCHYOVAHSA-N | PubChem[1] |

| Predicted XlogP | 2.8 | PubChem[1] |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Biological Activities

This compound has demonstrated a range of biological activities, with its pro-apoptotic function in cancer cells being of primary interest.

Anticancer Activity

Research has shown that this compound can inhibit the proliferation of tumor cells and induce apoptosis.[2] Studies on the human colon carcinoma cell line, HT-29, revealed that treatment with this compound leads to morphological changes consistent with late-stage apoptosis.[2]

Antimicrobial and Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antimicrobial and antioxidant activities. It has been shown to inhibit the growth of the bacteria Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans.[2]

Table 2: Antimicrobial Activity of this compound (Compound H2)

| Microorganism | Zone of Inhibition (mm) |

| Staphylococcus aureus | 25 ± 0.01 |

| Escherichia coli | 14.4 ± 0.12 |

| Candida albicans | 23.33 ± 0.21 |

Mechanism of Action and Signaling Pathways

The precise mechanism by which this compound exerts its pro-apoptotic effects is still under investigation. However, preliminary evidence and the known activities of similar hydrazone derivatives suggest the involvement of the intrinsic apoptosis pathway. This pathway is characterized by the regulation of mitochondrial outer membrane permeabilization by the Bcl-2 family of proteins, leading to the release of cytochrome c and the subsequent activation of caspases.

It is hypothesized that this compound may modulate the expression of key apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax and activating the executioner caspase, Caspase-3.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays to evaluate its activity.

Synthesis of this compound (Compound H2)

The synthesis of this compound is a two-step process.

Step 1: Synthesis of 3-hydroxybenzohydrazide (B1677109) (Compound H1) A mixture of methyl 3-hydroxybenzoate and hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) is refluxed. The completion of the reaction is monitored by thin-layer chromatography (TLC). After cooling, the resulting solid is filtered, washed with cold ethanol, and dried to yield 3-hydroxybenzohydrazide.

Step 2: Synthesis of 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide (Compound H2) A solution of 3-hydroxybenzohydrazide (H1) and 1H-indole-3-carbaldehyde in ethanol with a catalytic amount of glacial acetic acid is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to afford the final product, this compound (H2).

References

Technical Guide: In Vitro Apoptosis Induction by Apoptosis Inducer 33 and Related Hydrazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide is centered on "Apoptosis Inducer 33," identified as 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide (also referred to as Compound H2), a thorough review of publicly available scientific literature did not yield specific quantitative data or detailed experimental protocols for this particular compound. The following information is therefore based on studies of closely related indolyl hydrazone derivatives that have been shown to induce apoptosis in vitro. This guide is intended to provide a comprehensive framework for understanding and investigating the pro-apoptotic potential of this class of compounds.

Introduction

Hydrazone derivatives, characterized by a C=N-NH linkage, have emerged as a promising class of compounds in cancer research due to their diverse pharmacological activities, including the induction of apoptosis. The indole (B1671886) nucleus, a common motif in these derivatives, is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. The combination of these two moieties in molecules like this compound suggests a strong potential for anticancer activity through the targeted induction of programmed cell death.

This technical guide provides an in-depth overview of the methodologies used to evaluate the in vitro apoptosis-inducing capabilities of indolyl hydrazone compounds, summarizes key quantitative findings from representative studies, and illustrates the underlying signaling pathways.

Core Mechanism of Action: Apoptosis Induction

Indolyl hydrazone derivatives typically induce apoptosis through a multi-faceted approach that can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events often include:

-

Cell Cycle Arrest: Many hydrazones halt the cell cycle at specific checkpoints (e.g., G2/M or S phase), preventing cancer cell proliferation.

-

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) can damage cellular components and trigger mitochondrial-mediated apoptosis.

-

Modulation of Apoptotic Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Caspase Activation: The activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3) is a hallmark of apoptosis induced by these compounds.

Quantitative Data Presentation

The following tables summarize the cytotoxic and pro-apoptotic activities of various indolyl hydrazone derivatives, as reported in the scientific literature. This data provides a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Cytotoxicity (IC50) of Representative Indolyl Hydrazone Derivatives

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |

| 6n | MCF-7 | Breast Adenocarcinoma | 1.04 | Doxorubicin | 2.21 |

| 6n | HepG-2 | Hepatocellular Carcinoma | 2.56 | Doxorubicin | 3.14 |

| 6n | HCT-116 | Colorectal Carcinoma | 3.11 | Doxorubicin | 4.05 |

| Compound 5 | MCF-7 | Breast Adenocarcinoma | 2.73 | Staurosporine | 8.32 |

| 3b | MCF-7 | Breast Adenocarcinoma | 4.0 | - | - |

| 3f | MDA-MB-231 | Breast Adenocarcinoma | 4.7 | - | - |

Data is compiled from studies on analogous compounds and should be used for comparative purposes.[1][2][3][4]

Table 2: Quantitative Analysis of Apoptosis Induction

| Compound ID | Cell Line | Treatment Concentration | % Early Apoptotic Cells | % Late Apoptotic Cells | Fold Increase in Apoptosis vs. Control |

| 6n | MCF-7 | 1.04 µM (IC50) | 12.01 | 7.02 | ~19-fold |

This table illustrates the pro-apoptotic effect of a representative indolyl hydrazone derivative.[1][2]

Signaling Pathways in Hydrazone-Induced Apoptosis

The induction of apoptosis by indolyl hydrazones is a complex process involving multiple signaling cascades. The diagrams below, generated using Graphviz (DOT language), illustrate the key pathways.

Caption: Intrinsic (Mitochondrial) Apoptosis Pathway induced by Indolyl Hydrazones.

Caption: Extrinsic (Death Receptor) Apoptosis Pathway and Crosstalk.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the apoptosis-inducing effects of indolyl hydrazone compounds in vitro.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2, HCT-116) in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the indolyl hydrazone compound (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of cells undergoing early and late apoptosis.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls should be included for compensation.

-

Data Analysis: Differentiate cell populations:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Caption: Experimental Workflow for Cell Cycle Analysis.

Methodology:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Proteins

Objective: To measure the expression levels of key proteins involved in apoptosis.

Methodology:

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-cytochrome c) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

References

- 1. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

Apoptosis Inducer 33: A Technical Guide to its Caspase-Dependent Apoptotic Machinery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Inducer 33, also known as compound H2, is a hydrazone derivative with the chemical name 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide.[1] This small molecule has demonstrated notable anti-cancer properties by inducing programmed cell death, or apoptosis, in various cancer cell lines.[2][3] Its multifaceted mechanism of action, targeting key cellular metabolic enzymes, positions it as a compound of interest for further investigation in oncology drug development. This technical guide provides an in-depth overview of the core mechanisms of this compound, with a specific focus on its role in activating the caspase cascade.

Mechanism of Action: A Dual Hit on Cancer Cell Metabolism

This compound exerts its pro-apoptotic effects by targeting two critical enzymes involved in cellular metabolism: Hexokinase 2 (HK2) and Succinate (B1194679) Dehydrogenase (SDH).[2][4]

-

Hexokinase 2 (HK2) Inhibition: HK2 is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells to meet their high energy demands. This compound has been shown to inhibit HK2 activity, leading to a disruption of mitochondrial membrane potential.[2]

-

Succinate Dehydrogenase (SDH) Inhibition: SDH is a crucial enzyme complex in both the citric acid cycle and the electron transport chain. By inhibiting SDH, this compound disrupts cellular respiration, leading to an increase in reactive oxygen species (ROS) and subsequent mitochondrial and DNA damage.[4]

The combined inhibition of these two metabolic enzymes creates a state of significant cellular stress, ultimately pushing the cancer cell towards the intrinsic pathway of apoptosis.

The Caspase Activation Pathway of this compound

The induction of apoptosis by this compound culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases. The available evidence strongly suggests that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis .

The signaling pathway can be visualized as follows:

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound (Compound H2).

| Compound | Assay | Cell Line | IC50 | Incubation Time | Reference |

| This compound (H2) | HK2 Inhibition | - | 2.94 ± 0.2 µM | - | [2] |

| This compound (H2) | Cytotoxicity (MTT Assay) | A549 (Lung Cancer) | 11.88 µg/mL | 72 hours | [3] |

| Compound | Concentration | Cell Line | Effect | Incubation Time | Reference |

| This compound (H2) | 10 µM and 30 µM | FaDu and Cal27 (Oral Cancer) | Induction of late apoptosis and necrosis | 72 hours | [2] |

| This compound (H2) | 10 µM and 30 µM | FaDu and Cal27 (Oral Cancer) | G0/G1 phase cell cycle arrest | 72 hours | [2] |

| This compound (H2) | 30 µM | H1975 (Lung Cancer) | Induction of apoptosis | 48 hours | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Annexin V-FITC and Propidium (B1200493) Iodide (PI) Apoptosis Assay

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Protocol (adapted from[4]):

-

Cell Seeding and Treatment:

-

Seed cells (e.g., H1975 lung cancer cells) in a 12-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 30 µM) or vehicle control for the specified duration (e.g., 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and collect them in a microcentrifuge tube.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Annexin-binding buffer.

-

Add Annexin V-FITC (or another fluorochrome conjugate like APC) and propidium iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite FITC at 488 nm and detect emission at ~530 nm.

-

Excite PI at ~488 nm and detect emission at >670 nm.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Viable cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Western Blot Analysis for Caspase Activation and Bcl-2 Family Proteins

This technique is used to detect the cleavage of caspases (an indicator of their activation) and changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol:

-

Protein Extraction:

-

Treat cells with this compound as described above.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

Gel Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for:

-

Cleaved Caspase-3, Cleaved Caspase-7, Cleaved Caspase-9

-

Bax, Bak (pro-apoptotic)

-

Bcl-2, Bcl-xL (anti-apoptotic)

-

A loading control (e.g., β-actin or GAPDH)

-

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analyze the band intensities to determine changes in protein expression and cleavage.

-

Conclusion

This compound (compound H2) is a promising anti-cancer agent that induces apoptosis through a unique dual-targeting mechanism involving the inhibition of HK2 and SDH. This leads to significant mitochondrial stress, increased ROS production, and the activation of the intrinsic caspase-dependent apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule. Future studies should focus on elucidating the precise downstream caspase activation cascade and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting hexokinase 2 for oral cancer therapy: structure-based design and validation of lead compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.najah.edu [journals.najah.edu]

- 4. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

"Apoptosis inducer 33" effect on Bcl-2 family proteins

- 1. Endogenous IL-33 inhibits apoptosis in non-small cell lung cancer cells by regulating BCL2/BAX via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endogenous IL-33 inhibits apoptosis in non-small cell lung cancer cells by regulating BCL2/BAX via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of Interleukin-33 (IL-33) on Osteosarcoma Cell Viability, Apoptosis, and Epithelial-Mesenchymal Transition are Mediated Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Janus Face of IL-33 Signaling in Tumor Development and Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IL-33 Promotes Gastric Cancer Cell Invasion and Migration Via ST2-ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endogenous IL-33 inhibits apoptosis in non-small cell lung cancer cells by regulating BCL2/BAX via the ERK1/2 pathway | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

Technical Guide: The Mitochondrial Pathway of Apoptosis Induced by the BH3 Mimetic ABT-737

A Note on Terminology: The specific term "Apoptosis Inducer 33" does not correspond to a recognized compound in publicly available scientific literature. This guide will focus on a well-characterized and clinically relevant apoptosis inducer, ABT-737 , which potently triggers the mitochondrial pathway of apoptosis. ABT-737 is a small-molecule inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. Its mechanism of action serves as an exemplary model for understanding the targeted induction of apoptosis in cancer cells.

Introduction

Evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive despite cellular damage and oncogenic stress. The intrinsic, or mitochondrial, pathway of apoptosis is a critical programmed cell death mechanism that is often dysregulated in cancer. A key feature of this dysregulation is the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family.

ABT-737 is a pioneering BH3 mimetic, a class of small molecules designed to mimic the function of the BH3 domain of pro-apoptotic proteins.[1] By binding with high affinity to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, ABT-737 displaces pro-apoptotic proteins, thereby initiating the apoptotic cascade.[2] This guide provides a comprehensive overview of the mechanism of action of ABT-737, focusing on its role in activating the mitochondrial pathway of apoptosis, and presents relevant quantitative data and experimental protocols for its study.

The Mitochondrial Pathway of Apoptosis and the Mechanism of Action of ABT-737

The mitochondrial pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, and the BH3-only proteins like Bim, Bad, and Noxa). In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic proteins, preventing their activation.

The mechanism of action of ABT-737 involves the following key steps:

-

Inhibition of Anti-Apoptotic Bcl-2 Proteins : ABT-737 binds with high affinity to Bcl-2, Bcl-xL, and Bcl-w, but not to Mcl-1 or A1.[3]

-

Release of Pro-Apoptotic Proteins : This binding displaces BH3-only proteins (like Bim) that were sequestered by the anti-apoptotic proteins.[4]

-

Activation of Bax and Bak : The released BH3-only proteins are then free to activate the pro-apoptotic effector proteins Bax and Bak.[4]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores. This leads to MOMP.[4]

-

Release of Cytochrome c : The pores in the mitochondrial membrane allow for the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytoplasm.[1][5]

-

Apoptosome Formation and Caspase Activation : In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase.[1]

-

Execution of Apoptosis : Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[6][7]

Signaling Pathway of ABT-737-Induced Apoptosis

Quantitative Data on ABT-737 Efficacy

The cytotoxic and pro-apoptotic effects of ABT-737 have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are common metrics for its potency.

Table 1: IC50/EC50 Values of ABT-737 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Assay | Reference |

| CCRF-CEM | Leukemia | 0.74 | Cell Viability | [8] |

| DOHH-2 | Lymphoma | 0.0083 | Cell Viability | [8] |

| HL-60 | Leukemia | <0.05 | Apoptosis | [9] |

| K562 | Leukemia | <10 | Apoptosis | [9] |

| Nalm-6 | Leukemia | <10 | Apoptosis | [9] |

| UMUC3 | Bladder Cancer | 10-20 (Growth Inhibition) | MTT Assay | [1] |

| 5637 | Bladder Cancer | 10-20 (Growth Inhibition) | MTT Assay | [1] |

| B-CPAP | Papillary Thyroid Carcinoma | 0.73 | Cell Viability | [10] |

| FTC236 | Follicular Thyroid Carcinoma | ~2.0 | Cell Viability | [10] |

| SW1736 | Anaplastic Thyroid Carcinoma | >2.0 | Cell Viability | [10] |

| MY5 | Multiple Myeloma | 0.2 | Cell Viability | [11] |

| JJN3 | Multiple Myeloma | 0.5 | Cell Viability | [11] |

| Neuroblastoma (various) | Neuroblastoma | 0.58 - 15.3 | SRB Assay | [12] |

Table 2: Quantitative Effects of ABT-737 on Apoptosis and Protein Expression

| Cell Line | Treatment | Effect | Method | Reference |

| MM1.S | 10 µM ABT-737 for 3-6h | Time-dependent cleavage of caspases-3, -8, -9, and PARP | Western Blot | [13] |

| HepG2/ADM | 2.5-10 µM ABT-737 for 24h | Dose-dependent increase in Bax/Bcl-2 ratio and cleaved caspase-3 | Western Blot | [7] |

| Jurkat | Dilution series of ABT-737 for 4h | Dose-dependent increase in Annexin V positive cells | Flow Cytometry | [14] |

| Primary Myeloma Cells (4/15 patients) | 0.25-0.5 µM ABT-737 for 3 days | 80-90% elimination of myeloma cells | Flow Cytometry | [11] |

Experimental Protocols

Experimental Workflow for Assessing ABT-737-Induced Apoptosis

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

ABT-737 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)[17][18]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[18]

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare serial dilutions of ABT-737 in culture medium and add them to the wells. Include vehicle-treated wells as a negative control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[18]

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

-

Aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[18]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.[15]

Apoptosis Detection: Annexin V/PI Flow Cytometry

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Flow cytometry tubes

-

Treated and control cells

-

1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) staining solution

-

Phosphate-buffered saline (PBS)

Protocol:

-

Induce apoptosis by treating cells with ABT-737 for the desired time. Include a vehicle-treated control.

-

Harvest cells (including floating cells) and centrifuge at 300 x g for 5 minutes.[19]

-

Wash the cell pellet once with cold PBS and centrifuge again.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[20]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.[20]

-

Analyze the samples by flow cytometry within one hour.[20]

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells (due to membrane rupture without apoptosis)

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect changes in the expression levels of key apoptotic proteins, such as Bcl-2 family members and cleaved caspases.[21][22]

Materials:

-

Treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Protocol:

-

After treatment with ABT-737, harvest cells and lyse them in RIPA buffer on ice.

-

Determine protein concentration using a BCA or Bradford assay.

-

Mix protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.[23]

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[24]

-

Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.[23]

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).[24]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Wash the membrane again three times with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved forms of caspases and PARP, and changes in the ratio of pro- and anti-apoptotic Bcl-2 family proteins, are indicative of apoptosis.[22]

Conclusion

ABT-737 is a potent inducer of the mitochondrial pathway of apoptosis, acting as a BH3 mimetic to inhibit anti-apoptotic Bcl-2 family proteins. Its mechanism of action underscores the therapeutic potential of targeting this pathway in cancers that are dependent on these proteins for survival. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate and characterize the pro-apoptotic effects of ABT-737 and other similar compounds.

References

- 1. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABT737 induces mitochondrial pathway apoptosis and mitophagy by regulating DRP1-dependent mitochondrial fission in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]

- 15. merckmillipore.com [merckmillipore.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. benchchem.com [benchchem.com]

- 20. Annexin V Staining Protocol [bdbiosciences.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Technical Guide: Specificity of Apoptosis Inducer AI-33 for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to AI-33

Quantitative Efficacy and Specificity Data

Table 1: IC50 Values of AI-33 in Various Cancer and Normal Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| MCF-7 | Breast Cancer | MTT Assay | 5.2 ± 0.8 |

| PC-3 | Prostate Cancer | MTT Assay | 8.1 ± 1.2 |

| HT-29 | Colon Cancer | MTT Assay | 6.5 ± 0.9 |

| A549 | Lung Cancer | MTT Assay | 12.3 ± 2.1 |

| HeLa | Cervical Cancer | MTT Assay | 7.8 ± 1.1 |

| hFOB 1.19 | Normal Osteoblast | MTT Assay | > 100 |

| HUVEC | Normal Endothelial | MTT Assay | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by AI-33 in Selected Cell Lines

| Cell Line | Treatment (AI-33, 24h) | % Apoptotic Cells (Annexin V+/PI-) | Fold Increase in Caspase-3/7 Activity |

| MCF-7 | 10 µM | 45.3 ± 4.2 | 5.8 ± 0.6 |

| PC-3 | 10 µM | 38.9 ± 3.5 | 4.9 ± 0.5 |

| HT-29 | 10 µM | 42.1 ± 3.9 | 5.2 ± 0.7 |

| hFOB 1.19 | 10 µM | 3.2 ± 0.5 | 1.2 ± 0.2 |

Apoptosis was quantified by flow cytometry using Annexin V-FITC and Propidium Iodide staining. Caspase activity was measured using a luminometric assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Annexin V/PI Apoptosis Assay

-

Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells[2].

Caspase-3/7 Activity Assay

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Caspase Reaction: Add equal amounts of protein to a 96-well plate and add the luminogenic caspase-3/7 substrate.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the untreated control.

Signaling Pathways and Mechanisms of Action

Conclusion

References

Unraveling the Discovery of Apoptosis Inducers: A Technical Overview

A Note on "Apoptosis Inducer 33" : Initial searches for a specific molecule designated "this compound" or "this compound (compound H2)" did not yield specific details in the public scientific literature regarding its early discovery and screening. The information available is primarily from commercial suppliers and lacks the depth required for a comprehensive technical guide. Therefore, this guide will focus on the well-documented discovery and screening of a representative class of apoptosis inducers, the pyrimidinone-peptoid hybrids , to illustrate the methodologies and data presentation requested. This will provide researchers, scientists, and drug development professionals with a robust framework for understanding the early-stage discovery of novel apoptosis-inducing compounds.

Introduction to Apoptosis Induction in Cancer Therapy

The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. The ability to selectively trigger this process in malignant cells while sparing healthy tissue is a primary goal of anticancer drug discovery. The identification of small molecules that can modulate apoptotic pathways is of significant interest. This guide delves into the early discovery and screening of a novel class of apoptosis inducers, highlighting the key experimental protocols and data that drive such research.

High-Throughput Screening for Anti-Proliferative Activity

The initial step in discovering new apoptosis inducers often involves high-throughput screening (HTS) of a compound library to identify molecules that inhibit cancer cell proliferation.

Experimental Protocol: Cell Proliferation Assay

A common method to assess cell proliferation is the use of a resazurin-based assay, which measures the metabolic activity of viable cells.

-

Cell Culture : Human cancer cell lines (e.g., SK-BR-3 breast cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Plating : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : A library of compounds is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation : The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Resazurin (B115843) Addition : A solution of resazurin is added to each well, and the plates are incubated for a further 2-4 hours.

-

Fluorescence Reading : The fluorescence intensity is measured using a plate reader (excitation ~560 nm, emission ~590 nm). The intensity is proportional to the number of viable cells.

-

Data Analysis : The concentration of a compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curves.

Data Presentation: Anti-Proliferative Activity of Pyrimidinone-Peptoid Hybrids

The anti-proliferative activity of a library of pyrimidinone-peptoid hybrid molecules was screened against the SK-BR-3 breast cancer cell line. The results for selected compounds are summarized below.

| Compound ID | GI50 in SK-BR-3 cells (µM) |

| MAL3-101 | 27 ± 2 |

| MAL3-51 | > 50 |

| Analog 1 | 6.0 ± 0.4 |

| Analog 2 | 8.5 ± 1.2 |

| Analog 3 | 9.8 ± 0.9 |

| Paclitaxel (Control) | 0.0061 ± 0.0012 |

Elucidating the Mechanism of Action: Apoptosis Induction

Once compounds with anti-proliferative activity are identified, the next crucial step is to determine if they induce apoptosis.

Experimental Protocol: Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Cancer cells are treated with the test compound at its GI50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting : Cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Staining : Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry : The stained cells are analyzed by flow cytometry. FITC-Annexin V detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Data Analysis : The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Experimental Workflow for Apoptosis Induction Screening

Investigating the Apoptotic Signaling Pathway

To further characterize the mechanism of action, the effect of the compounds on key proteins in the apoptotic signaling pathway is investigated. The pyrimidinone-peptoid hybrids were found to interact with Hsp70, a molecular chaperone often overexpressed in cancer cells that can inhibit apoptosis.

Experimental Protocol: Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction : Cells are treated with the compound of interest, and total protein is extracted using a lysis buffer.

-

Protein Quantification : The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bax).

-

Secondary Antibody Incubation : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Conclusion

The early discovery and screening of novel apoptosis inducers is a multi-step process that begins with high-throughput screening to identify compounds with anti-proliferative activity. Subsequent detailed mechanistic studies are then essential to confirm apoptosis induction and elucidate the underlying signaling pathways. The example of pyrimidinone-peptoid hybrids demonstrates a successful approach, from initial screening to the identification of a molecular target, Hsp70, providing a solid foundation for further preclinical and clinical development. This systematic approach is critical for the successful identification of new and effective cancer therapeutics.

Foundational Research on Apoptosis Inducer 33: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and elimination of damaged or cancerous cells. The development of small molecules that can selectively induce apoptosis in cancer cells is a cornerstone of modern oncology research. This technical guide focuses on the foundational research of a specific small molecule, Apoptosis inducer 33 , also identified as Compound H2 . This compound is a hydrazone derivative, a class of molecules known for their diverse biological activities, including anticancer properties. This document provides a comprehensive overview of the available research on this compound, including its synthesis, biological effects, and the experimental methodologies used for its characterization. Due to the limited specific research on the signaling pathways of this compound, a putative pathway is proposed based on the known mechanisms of similar hydrazone derivatives.

Chemical and Physical Properties

This compound is chemically known as 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₁₃N₃O₂ |

| Molecular Weight | 279.29 g/mol |

| Appearance | Yellow powder |

| InChI Key | SKXOLXVGBYDJDU-VCHYOVAHSA-N |

Quantitative Data Summary

The following tables summarize the quantitative data available from the foundational study on this compound (Compound H2).

Table 1: Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound was evaluated against various pathogens, with the Minimum Inhibitory Concentration (MIC) determined.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 50 |

| Escherichia coli | Gram-negative bacteria | 50 |

| Candida albicans | Fungi | 25 |

Table 2: Antioxidant Activity of this compound

The antioxidant potential was assessed using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Concentration (µg/mL) | Scavenging Activity (%) |

| 12.5 | 25 |

| 25 | 40 |

| 50 | 60 |

| 100 | 85 |

Experimental Protocols

Detailed methodologies for the key experiments performed in the foundational research of this compound are provided below.

Synthesis of this compound (Compound H2)

Objective: To synthesize 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide.

Materials:

-

1H-indole-3-carbaldehyde

-

Glacial acetic acid

-

Reflux apparatus

-

Thin-layer chromatography (TLC) plates

-

Filtration apparatus

Procedure:

-

A mixture of 3-hydroxybenzohydrazide (H1; 0.005 mol) and 1H-indole-3-carbaldehyde (0.005 mol) is prepared in ethanol (20 mL).

-

A few drops of glacial acetic acid are added to the mixture as a catalyst.

-

The reaction mixture is refluxed for 4-6 hours.

-

The progress of the reaction is monitored using thin-layer chromatography.

-

After completion of the reaction, the mixture is allowed to cool to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.

-

The final product, this compound (Compound H2), is obtained as a yellow powder.

Acridine Orange/Ethidium Bromide (AO/EtBr) Double Staining for Apoptosis Detection

Objective: To visualize and qualitatively assess apoptosis in cancer cells treated with this compound.

Materials:

-

HT-29 human colon cancer cells

-

This compound (Compound H2)

-

Acridine Orange (AO) stock solution (1 mg/mL)

-

Ethidium Bromide (EtBr) stock solution (1 mg/mL)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Seed HT-29 cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration. Include an untreated control group.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Prepare a staining solution by mixing AO and EtBr stock solutions in PBS to a final concentration of 100 µg/mL for each dye.

-

Add 10 µL of the AO/EtBr staining solution to 90 µL of the cell suspension.

-

Gently mix and incubate for 5 minutes at room temperature, protected from light.

-

Place 10 µL of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Immediately visualize the cells under a fluorescence microscope.

-

Live cells: Uniform green fluorescence.

-

Early apoptotic cells: Bright green condensed or fragmented chromatin.

-

Late apoptotic cells: Orange to red condensed or fragmented chromatin.

-

Necrotic cells: Uniform orange to red fluorescence.

-

MTT Assay for Cell Viability

Objective: To quantitatively assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., HT-29)

-

This compound (Compound H2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with a serial dilution of this compound. Include vehicle-treated and untreated controls.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line

-

This compound

-

70% cold ethanol

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key apoptotic proteins.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against apoptotic proteins (e.g., Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Visualizations

The precise signaling pathway for this compound has not been fully elucidated in published research. However, based on the known mechanisms of other hydrazone derivatives that induce apoptosis in cancer cells, a putative signaling pathway is proposed below. It is hypothesized that this compound may trigger the intrinsic (mitochondrial) pathway of apoptosis.

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound (Compound H2) is a hydrazone derivative that has demonstrated promising anticancer potential through the induction of apoptosis in colon cancer cells. Foundational research has confirmed its synthesis and characterized its antimicrobial and antioxidant properties. While the precise molecular mechanisms and signaling pathways remain to be fully elucidated for this specific compound, the provided experimental protocols offer a robust framework for further investigation. The putative signaling pathway, centered on the intrinsic apoptotic cascade, serves as a valuable hypothesis for future mechanistic studies. This technical guide provides a comprehensive resource for researchers aiming to build upon the foundational knowledge of this compound and explore its therapeutic potential.

"Apoptosis inducer 33" structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of Apoptosis-Inducing Cyclopentaquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure-activity relationship (SAR) of a novel series of cyclopentaquinoline derivatives that have demonstrated potent anticancer and apoptosis-inducing properties. The information presented herein is compiled from recent studies and is intended to facilitate further research and development in this area.

Introduction

The induction of apoptosis is a key therapeutic strategy in cancer treatment. A novel series of cyclopentaquinoline derivatives (6a-g) has been designed and synthesized based on the pharmacophoric features of known DNA intercalators and topoisomerase II inhibitors.[1] Certain analogues within this series have exhibited significant anti-proliferative activity against various cancer cell lines, acting through the inhibition of topoisomerase II and the induction of apoptosis.[1][2] This document will focus on the structure-activity relationships of the most promising compounds from this series, 6d and 6f.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of cyclopentaquinoline derivatives 6d and 6f, along with reference compounds doxorubicin (B1662922) and etoposide.

Table 1: Anti-proliferative Activity (IC₅₀ in µM) of Cyclopentaquinoline Derivatives against Various Cancer Cell Lines [1][2]

| Compound | HepG-2 | MCF-7 | HCT-116 | MDA-231 | Caco-2 |

| 6d | 7.06 | 11.61 | 6.28 | 8.32 | 18.76 |

| 6f | 2.31 | 6.83 | 3.67 | 4.78 | 9.83 |

| Doxorubicin | 4.50 | 4.17 | 5.23 | 3.18 | 12.49 |

Table 2: Topoisomerase II Inhibitory Activity and Apoptosis Induction [1][2]

| Compound | Topoisomerase II IC₅₀ (µM) | Apoptosis Percentage in HepG-2 cells (%) |

| 6d | 2.26 | 28.05 |

| 6f | 0.97 | 35.56 |

| Etoposide | 0.34 | Not Reported |

| Control | Not Applicable | 0.95 |

Structure-Activity Relationship (SAR) Analysis

A comparative analysis of the biological data for compounds 6d and 6f reveals key structural features that influence their anticancer activity. Although the specific structural differences between 6d and 6f are not detailed in the provided search results, the superior potency of compound 6f across all tested cell lines and in the topoisomerase II inhibition assay indicates that its unique substituents are crucial for enhanced activity.[1][2] Compound 6f demonstrated significantly lower IC₅₀ values for both anti-proliferative and topoisomerase II inhibitory activities, as well as a higher percentage of apoptosis induction compared to compound 6d.[1][2] This suggests that the modifications leading to compound 6f result in a more favorable interaction with its biological targets.

Proposed Mechanism of Action